Ralinepag sodium monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ralinepag sodium monohydrate is a potent, titratable, orally administered prostacyclin (IP) receptor agonist used to treat pulmonary arterial hypertension . This compound has shown significant efficacy in reducing pulmonary vascular resistance and improving exercise capacity in patients with this condition .
Chemical Reactions Analysis
Ralinepag sodium monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. The major products formed from these reactions are typically related to its metabolic pathways and degradation products .
Scientific Research Applications
Ralinepag sodium monohydrate has several scientific research applications, primarily in the field of medicine. It is used extensively in clinical trials to treat pulmonary arterial hypertension, demonstrating significant reductions in pulmonary vascular resistance and improvements in exercise capacity .
Mechanism of Action
Ralinepag sodium monohydrate exerts its effects by acting as a selective, non-prostanoid prostacyclin receptor agonist. It binds to the prostacyclin (IP) receptor, leading to vasodilation and inhibition of platelet aggregation. This results in reduced pulmonary vascular resistance and improved blood flow in the lungs .
Comparison with Similar Compounds
Ralinepag sodium monohydrate is unique compared to other similar compounds due to its high potency and titratable nature. Similar compounds include other prostacyclin receptor agonists such as Selexipag and Treprostinil. Ralinepag has shown superior efficacy in reducing pulmonary vascular resistance and improving exercise capacity in clinical trials .
Properties
CAS No. |
1187857-75-5 |
---|---|
Molecular Formula |
C23H27ClNNaO6 |
Molecular Weight |
471.9 g/mol |
IUPAC Name |
sodium;2-[[4-[[(4-chlorophenyl)-phenylcarbamoyl]oxymethyl]cyclohexyl]methoxy]acetate;hydrate |
InChI |
InChI=1S/C23H26ClNO5.Na.H2O/c24-19-10-12-21(13-11-19)25(20-4-2-1-3-5-20)23(28)30-15-18-8-6-17(7-9-18)14-29-16-22(26)27;;/h1-5,10-13,17-18H,6-9,14-16H2,(H,26,27);;1H2/q;+1;/p-1 |
InChI Key |
QDYNDSKQYZTUPW-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(CCC1COCC(=O)[O-])COC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.